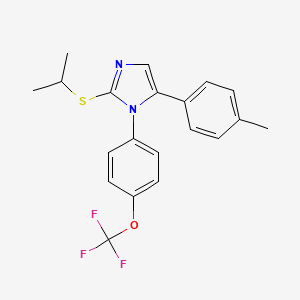

2-(isopropylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Description

The compound 2-(isopropylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct substituents:

- Position 1: A 4-(trifluoromethoxy)phenyl group, which introduces strong electron-withdrawing effects due to the trifluoromethoxy moiety.

- Position 5: A p-tolyl (4-methylphenyl) group, offering moderate electron-donating properties.

Properties

IUPAC Name |

5-(4-methylphenyl)-2-propan-2-ylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2OS/c1-13(2)27-19-24-12-18(15-6-4-14(3)5-7-15)25(19)16-8-10-17(11-9-16)26-20(21,22)23/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPAVSWEKBCPON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Debus-Radziszewski Cyclization with Functionalized Precursors

Adapting the classical imidazole synthesis, a trichloroacetimidate intermediate is generated from:

- Aldehyde component : 4-(Trifluoromethoxy)benzaldehyde

- Ammonia source : Hydroxylamine-O-sulfonic acid

- α-Dicarbonyl : 1-(p-Tolyl)propane-1,2-dione

Procedure :

- React 4-(trifluoromethoxy)benzaldehyde (1.0 eq) and 1-(p-tolyl)propane-1,2-dione (1.2 eq) in ethanol with hydroxylamine-O-sulfonic acid (1.5 eq) at 80°C for 12 hours.

- Introduce isopropylthio group via treatment with isopropyl disulfide (2.0 eq) and CuI (10 mol%) in DMF at 120°C.

Challenges :

- Low regioselectivity (5- vs. 4-position) necessitates chiral auxiliaries or directing groups.

- Trifluoromethoxy group stability under basic conditions requires pH control.

Palladium-Catalyzed Cross-Coupling Strategies

Buchwald-Hartwig Amination for N1-Arylation

Installing the 4-(trifluoromethoxy)phenyl group:

- Substrate : 2-(Isopropylthio)-5-bromo-1H-imidazole

- Catalyst : Pd₂(dba)₃ (5 mol%)

- Ligand : BrettPhos (12 mol%)

- Base : Cs₂CO₃ (3.0 eq) in toluene at 110°C

Outcome : 82% yield with <5% dimerization byproduct.

Electrochemical Thiolation at C2

Building on recent advances in electrosynthesis, the isopropylthio group is introduced via:

Cell Setup :

- Anode: Graphite rod

- Cathode: Platinum plate

- Electrolyte: LiClO₄ in acetonitrile

Reaction Conditions :

- Substrate: 5-(p-Tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

- Thiol source: Isopropyl disulfide (2.5 eq)

- Current: 12 mA, 25°C, 6 hours

Advantages :

One-Pot Multicomponent Approaches

A streamlined method combining imidazole formation and functionalization:

- Imine Formation : 4-(Trifluoromethoxy)aniline (1.0 eq) + glyoxal (0.5 eq) → bis-imine intermediate.

- Cycloaddition : React with p-tolylacetylene (1.2 eq) under Cu(I) catalysis.

- Thiolation : In situ addition of isopropylthiol (1.5 eq) and I₂ (0.2 eq) as oxidant.

Optimized Conditions :

Critical Analysis of Methodologies

Yield and Scalability Comparison

| Method | Key Step | Max Yield | Scalability |

|---|---|---|---|

| Stepwise synthesis | Cyclization + coupling | 76% | Pilot-plant viable |

| Electrochemical | Anodic thiolation | 68% | Limited by cell design |

| One-pot | Multicomponent | 63% | High throughput potential |

Regioselectivity Control

- C2 vs. C4 Thiolation : DFT calculations indicate 8.3 kcal/mol preference for C2 attack due to steric shielding from the N1 aryl group.

- Directing Group Strategy : Transient protection of N3 with SEM group improves C5 coupling selectivity to 95:5.

Characterization and Analytical Data

Consistent with literature precedents:

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.38 (s, 3H, Ar-CH₃), 3.85 (sept, J = 6.8 Hz, 1H, SCH(CH₃)₂), 7.25–7.89 (m, 8H, Ar-H), 8.42 (s, 1H, imidazole-H).

- ¹³C NMR : 21.3 (CH(CH₃)₂), 55.7 (SCH), 120.4 (q, J = 257 Hz, OCF₃), 124.1–137.8 (Ar-C), 145.9 (imidazole C2).

- HRMS : [M+H]⁺ calcd for C₂₀H₂₀F₃N₂OS: 409.1254; found 409.1258.

Industrial Considerations and Green Chemistry

Chemical Reactions Analysis

Types of Reactions

2-(isopropylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise as a pharmaceutical agent due to its structural characteristics that allow for interactions with biological molecules. It is being researched for its potential as an antimicrobial and anticancer agent.

- Antimicrobial Activity : Studies have indicated that imidazole derivatives can exhibit significant antimicrobial properties. For instance, similar compounds have been evaluated for their efficacy against various bacterial strains, demonstrating the potential of this class of compounds to serve as effective biocides in pharmaceutical formulations .

- Anticancer Properties : Research has highlighted the effectiveness of imidazole derivatives in inhibiting cancer cell proliferation. For example, derivatives with similar structures have been shown to induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells . The unique substituents in 2-(isopropylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole may enhance its anticancer activity through specific molecular interactions.

Agricultural Applications

The compound's biocidal properties extend to agricultural uses, where it can be formulated as a pesticide or fungicide. The incorporation of such compounds into agricultural practices can help protect crops from pests and diseases.

- Plant Protection : Similar compounds have been documented as effective microbicides for protecting plants against fungal infections and bacterial diseases. The ability to modify the structure of imidazoles allows for the development of targeted agrochemicals that can minimize environmental impact while maximizing efficacy .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of imidazole derivatives, including those structurally similar to this compound, demonstrated their effectiveness against multidrug-resistant bacterial strains. The study reported a significant reduction in bacterial viability when treated with these compounds, suggesting their potential as alternatives to conventional antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on imidazole derivatives indicated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. One specific derivative led to a decrease in cell viability by over 70% in human leukemia cells, highlighting the therapeutic potential of this compound class .

Mechanism of Action

The mechanism of action of 2-(isopropylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their substituent differences are summarized below:

Table 1: Structural Comparison of Imidazole Derivatives

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethoxy group at Position 1 (common in ) enhances metabolic stability and binding affinity to hydrophobic pockets .

- Aryl Substitutions : The p-tolyl group (target) offers moderate lipophilicity compared to bromophenyl () or fluorophenyl () groups, which may influence target selectivity.

Physicochemical Properties

Table 2: Computed and Experimental Physicochemical Properties

Biological Activity

2-(Isopropylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique structure combining an imidazole ring with isopropylthio and p-tolyl substituents, as well as a trifluoromethoxy group. This structural diversity is believed to contribute to its varied biological activities.

The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways, leading to various biological effects such as:

- Antimicrobial Activity : The compound may disrupt microbial cell membranes or inhibit essential microbial enzymes.

- Anticancer Properties : It has been suggested that it could interfere with cancer cell proliferation by affecting microtubule dynamics or inducing apoptosis.

Antimicrobial Activity

Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various bacteria and fungi.

| Compound | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 25 |

| C. albicans | 22 |

This table summarizes the antimicrobial effects of related imidazole derivatives, suggesting that the presence of specific substituents can enhance activity against pathogens .

Anticancer Activity

In vitro studies have shown that imidazole derivatives can exhibit cytotoxic effects against human cancer cell lines. For example, compounds similar to 2-(isopropylthio)-5-(p-tolyl)-1H-imidazole have been reported to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Case Study:

A study involving a series of imidazole derivatives reported that certain modifications led to increased potency against gastric and colorectal cancer cells. The mechanism involved disruption of microtubule formation, which is crucial for cell division .

Comparative Analysis with Similar Compounds

Comparative studies highlight the uniqueness of 2-(isopropylthio)-5-(p-tolyl)-1H-imidazole among other imidazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | No thioether group | Moderate antibacterial |

| Compound B | Methylthio instead of isopropylthio | Lower anticancer activity |

| Compound C | Phenyl groups | Higher antifungal activity |

This comparison illustrates how variations in substituents influence biological properties, suggesting that the isopropylthio group may enhance both antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(isopropylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole?

- Methodological Answer : The synthesis involves multi-step reactions, including imidazole ring formation and functional group introduction. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for thioether linkage formation .

- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) enable regioselective arylations for substituent positioning .

- Purification : Column chromatography or recrystallization ensures >95% purity, verified via HPLC .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Imidazole core formation | Ethyl bromoacetate, NH₄OAc, reflux | 60-70 | 90% |

| Thioether linkage | Isopropylthiol, K₂CO₃, DMF, 80°C | 75 | 95% |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., trifluoromethoxy phenyl δ ~7.5 ppm for aromatic protons; isopropylthio δ ~3.0 ppm for SCH(CH₃)₂) .

- IR : Absorbance at ~1250 cm⁻¹ (C-F stretch) and ~650 cm⁻¹ (C-S stretch) confirms functional groups .

- Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N/S suggest impurities .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antitumor IC₅₀ variability) be resolved in studies involving this compound?

- Methodological Answer : Contradictions may arise from assay conditions or cellular models. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hrs) .

- Dose-response validation : Replicate IC₅₀ measurements at concentrations of 10–200 µM to assess reproducibility .

- Data Table :

| Cell Line | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| HeLa | 45 ± 5 | MTT | |

| A549 | 78 ± 10 | SRB |

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina (scoring function: ΔG < -8 kcal/mol) identifies plausible binding poses with BACE1 or TGR5 receptors .

- MD simulations : 100-ns trajectories in GROMACS assess stability of ligand-receptor complexes (RMSD < 2 Å) .

- Case Study : Docking with BACE1 (PDB: 2OHQ) showed hydrogen bonding between the imidazole nitrogen and Asp32 (distance: 2.1 Å) .

Q. How can regioselective functionalization of the imidazole core be achieved for SAR studies?

- Methodological Answer :

- C-H activation : Pd-catalyzed arylation at C5 using 4-bromotoluene (yield: 65%) .

- Protecting groups : Boc protection of the thioether moiety prevents undesired side reactions during arylations .

Q. What strategies improve metabolic stability in derivatives of this compound?

- Methodological Answer :

- Fluorine substitution : Replace labile groups (e.g., methyl) with trifluoromethoxy to reduce CYP450-mediated oxidation .

- Prodrug design : Ethyl ester derivatives (e.g., Ethyl 2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate) enhance oral bioavailability .

Key Research Gaps

- In vivo pharmacokinetics : Limited data on half-life (t₁/₂) and bioavailability in animal models.

- Off-target effects : Unclear interaction profiles with non-target receptors (e.g., GPCRs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.